molecular formula C19H18ClNO3 B2886152 2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE CAS No. 851452-56-7

2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE

Cat. No.: B2886152
CAS No.: 851452-56-7
M. Wt: 343.81
InChI Key: WCNGHJWXHCWDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxin ring, a phenylprop-2-enyl group, and a chloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form the 1,4-benzodioxin ring.

    Introduction of the Chloroacetamide Group: The benzodioxin derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamide group.

    Addition of the Phenylprop-2-enyl Group: Finally, the compound is subjected to a Heck reaction with a suitable palladium catalyst to attach the phenylprop-2-enyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the phenylprop-2-enyl group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide: Lacks the chloro group.

Uniqueness

2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE is unique due to the presence of both the chloroacetamide and phenylprop-2-enyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-14-19(22)21(10-4-7-15-5-2-1-3-6-15)16-8-9-17-18(13-16)24-12-11-23-17/h1-9,13H,10-12,14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNGHJWXHCWDNG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC=CC3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N(C/C=C/C3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.